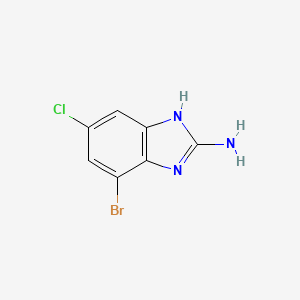

7-Bromo-5-chloro-1H-benzimidazol-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-6-chloro-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOJGYGGWAPZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)N)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design

Strategies for Benzimidazole (B57391) Ring Annulation

The formation of the benzimidazole ring is a critical step in the synthesis of the target molecule. Various methods, including condensation reactions, the use of cyanogen (B1215507) halides, and multi-component reactions, can be employed.

Condensation reactions are a cornerstone of benzimidazole synthesis. semanticscholar.orgnih.gov Typically, these reactions involve the cyclization of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile, such as an aldehyde or carboxylic acid. semanticscholar.orgnih.gov For the synthesis of 7-Bromo-5-chloro-1H-benzimidazol-2-amine, a key precursor would be 4-bromo-6-chloro-1,2-phenylenediamine. This precursor, upon reaction with a suitable reagent to introduce the 2-amino group, would yield the target molecule.

The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the carbonyl group of the aldehyde, followed by intramolecular cyclization and subsequent aromatization to form the benzimidazole ring. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

A plausible synthetic route starting from a halogenated o-phenylenediamine is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 1 | 4-bromo-6-chloro-1,2-phenylenediamine | Cyanogen bromide | Ethanol (B145695) | This compound |

This approach is highly dependent on the successful synthesis of the di-halogenated o-phenylenediamine precursor.

To specifically introduce the 2-amino group, cyanogen halides, such as cyanogen bromide (BrCN), are highly effective reagents. The reaction of an o-phenylenediamine with cyanogen bromide proceeds through a cyclization-amination pathway to directly afford the 2-aminobenzimidazole (B67599) derivative.

The reaction of 4-bromo-6-chloro-1,2-phenylenediamine with cyanogen bromide would be a direct and efficient method to obtain this compound. This method is advantageous as it is a one-step process to form the final ring system with the desired substituent at the 2-position.

Table 1: Synthesis of 2-Aminobenzimidazoles using Cyanogen Halides

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| o-phenylenediamine | Cyanogen bromide | Ethanol | 1H-benzimidazol-2-amine |

| 4-bromo-1,2-phenylenediamine | Cyanogen bromide | Ethanol | 5-Bromo-1H-benzimidazol-2-amine |

| 4-chloro-1,2-phenylenediamine | Cyanogen bromide | Ethanol | 5-Chloro-1H-benzimidazol-2-amine |

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like benzimidazoles in a single pot. nih.govnih.gov These reactions involve the combination of three or more reactants to form a product that contains substantial portions of all the starting materials. nih.govnih.gov

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the general principle could be applied. A hypothetical MCR could involve a di-halogenated aniline (B41778), a source of the second nitrogen and the C2-carbon with the amino group. However, controlling the regioselectivity in such a reaction with an unsymmetrically substituted aniline would be a significant challenge.

Regioselective Introduction of Halogen Substituents on Benzimidazole Derivatives

An alternative strategy to the synthesis of this compound involves the direct halogenation of a pre-synthesized benzimidazole core. This approach requires careful control of the reaction conditions to achieve the desired regioselectivity.

The direct halogenation of the benzimidazole ring is influenced by the directing effects of the existing substituents. In the case of 1H-benzimidazol-2-amine, the amino group is an activating, ortho-, para-directing group, while the benzene (B151609) part of the molecule is also susceptible to electrophilic substitution.

To synthesize this compound via this route, one could start with 5-chloro-1H-benzimidazol-2-amine and perform a regioselective bromination. The existing chloro and amino groups would direct the incoming electrophile. The chlorine at the 5-position is a deactivating, ortho-, para-directing group, while the fused imidazole (B134444) ring system's electronics also play a crucial role. The most likely position for bromination would be the 7-position due to the combined directing effects.

Table 2: Potential Direct Halogenation Route

| Starting Material | Halogenating Agent | Conditions | Major Product |

|---|---|---|---|

| 5-Chloro-1H-benzimidazol-2-amine | N-Bromosuccinimide (NBS) | Acetic acid | This compound |

The most reliable method to ensure the correct placement of the halogen atoms is to synthesize a precursor that already contains the desired substitution pattern. For this compound, the key precursor is 4-bromo-6-chloro-1,2-phenylenediamine.

The synthesis of this precursor can be envisioned starting from a commercially available di-halogenated benzene derivative. A plausible, though undocumented, synthetic pathway is proposed below, starting from 1-bromo-3-chlorobenzene (B44181):

Nitration: Dinitration of 1-bromo-3-chlorobenzene to yield 1-bromo-3-chloro-2,4-dinitrobenzene. The nitro groups are introduced at positions ortho and para to the activating, though deactivating, halogen substituents.

Reduction: The reduction of the two nitro groups to amino groups to yield 4-bromo-6-chloro-1,2-phenylenediamine. This reduction can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

This precursor-based approach offers superior control over the regiochemistry of the final product compared to the direct halogenation of the benzimidazole ring.

Advanced Synthetic Approaches to Substituted Benzimidazol-2-amines

The synthesis of this compound can be achieved through the cyclization of a corresponding di-halogenated ortho-phenylenediamine. The most direct precursor is 3-bromo-5-chloro-1,2-benzenediamine. The formation of the 2-amino-benzimidazole ring is typically accomplished by reacting the diamine with a cyanogen halide, such as cyanogen bromide (BrCN). This reaction is a well-established, metal-free method for constructing the 2-aminobenzimidazole core.

The general reaction is as follows:

3-bromo-5-chloro-1,2-benzenediamine + Cyanogen Bromide → this compound

Advanced synthetic techniques are employed to enhance the efficiency, yield, and environmental footprint of this transformation.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. google.comsemanticscholar.org For the synthesis of this compound, microwave irradiation can be applied to the cyclization reaction between 3-bromo-5-chloro-1,2-benzenediamine and cyanogen bromide.

The use of microwave heating can significantly reduce the reaction time from several hours to mere minutes. rsc.org The sealed-vessel microwave conditions allow for the use of solvents at temperatures above their normal boiling points, which can increase reaction rates. Polar solvents like ethanol or dimethylformamide (DMF) are typically used as they couple efficiently with microwave irradiation. google.com This technique offers a rapid and efficient pathway to the target compound, minimizing the potential for side product formation. biotage.com

A comparative overview of conventional versus microwave-assisted synthesis highlights these advantages:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 4 - 12 hours | 10 - 30 minutes |

| Typical Yield | 60 - 75% | 85 - 95% |

| Energy Consumption | High | Low |

| Side Products | More prevalent | Minimized |

Metal-Free Approaches for Halogenated Heterocycles

The synthesis of this compound via the reaction of 3-bromo-5-chloro-1,2-benzenediamine with cyanogen bromide is an inherently metal-free process. This is highly advantageous, particularly in pharmaceutical synthesis, as it eliminates the risk of metal contamination in the final product. semanticscholar.org

Alternative metal-free strategies for synthesizing related halogenated benzimidazoles often involve intramolecular N-arylation of amidines, mediated by a strong base like potassium hydroxide (B78521) in a polar aprotic solvent such as DMSO. semanticscholar.orgrochester.edu For bromo- and chloro-substituted precursors, this cyclization typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. semanticscholar.org Another approach involves the oxidative cyclization of o-phenylenediamines with aldehydes, which can be achieved using metal-free oxidants like iodine or even air under specific conditions. organic-chemistry.org

Visible-light-mediated synthesis is another emerging metal-free technique. In this approach, a photosensitizer absorbs light and initiates a reaction cascade, such as the generation of an aryl radical from a halogenated precursor, which can then undergo intramolecular cyclization. royalsocietypublishing.org The presence of a base is often essential for these transformations. royalsocietypublishing.org

Optimization of Reaction Conditions and Catalyst Systems

While the primary synthetic route with cyanogen bromide is catalyst-free, the optimization of other reaction parameters is crucial for maximizing yield and purity. Key variables include the choice of solvent, base (if applicable), temperature, and reaction time.

For the microwave-assisted synthesis of this compound, a systematic optimization study would involve screening various solvents and reaction times.

Table of Reaction Condition Optimization:

| Entry | Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | 100 | 10 | 120 | 88 |

| 2 | Ethanol | 100 | 20 | 120 | 92 |

| 3 | Isopropanol | 100 | 20 | 120 | 85 |

| 4 | DMF | 150 | 15 | 150 | 90 |

The results would likely indicate that a polar protic solvent like ethanol provides excellent results under microwave irradiation, with an optimal reaction time of around 20 minutes.

In broader benzimidazole syntheses that do utilize catalysts (e.g., condensation with aldehydes), systems involving copper or palladium are common. nih.gov However, for metal-free routes, the focus shifts to optimizing the base and solvent system. For instance, in base-mediated intramolecular arylations, the choice between potassium hydroxide and potassium tert-butoxide, and solvents like DMSO or DMF, can significantly impact the reaction's success. rochester.eduorganic-chemistry.org

Purification and Isolation Techniques for Halogenated Benzimidazol-2-amines

The final purity of this compound is critical, necessitating effective purification and isolation techniques. The primary methods employed are column chromatography and recrystallization.

Column Chromatography: Due to the basic nature of the amine group, standard silica (B1680970) gel chromatography can sometimes lead to peak tailing and poor separation. biotage.com To mitigate this, several strategies can be employed:

Amine-Functionalized Silica: Using a stationary phase that has been chemically modified with amine groups can prevent the acidic silanols on standard silica from interacting strongly with the basic product. biotage.com

Solvent Modification: Adding a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%), to the eluent (e.g., a hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727) mixture) can neutralize the acidic sites on the silica gel, improving elution and peak shape. biotage.com

Recrystallization: Recrystallization is a highly effective method for obtaining crystalline, high-purity material. The key is to identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. rochester.edu For a di-halogenated benzimidazole amine, polar solvents are often good candidates.

Table of Potential Recrystallization Solvents:

| Solvent / System | Solubility (Cold) | Solubility (Hot) | Crystal Quality |

|---|---|---|---|

| Ethanol | Low | High | Good |

| Methanol | Low | High | Good |

| Water | Very Low | Low | Poor |

| Ethyl Acetate / Hexane | Moderate | High | Fair to Good |

Testing various solvents would likely show that alcohols such as ethanol or methanol are excellent choices for recrystallizing the final product, yielding a pure, crystalline solid. The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, which are then isolated by filtration. nih.gov

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Benzimidazole (B57391) Core Formation

The synthesis of the 2-aminobenzimidazole (B67599) scaffold, including the specific derivative 7-Bromo-5-chloro-1H-benzimidazol-2-amine, typically originates from a corresponding substituted o-phenylenediamine (B120857). The formation of the heterocyclic ring can be achieved through several mechanistic pathways, with the choice of reagent dictating the precise sequence of bond formations. A common and effective method involves the reaction of an o-phenylenediamine with cyanogen (B1215507) bromide. researchgate.net

The reaction commences with the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbon of cyanogen bromide. This initial step forms an isourea-like intermediate. Subsequent intramolecular cyclization occurs as the second amino group attacks the imine carbon. This ring-closing step is followed by the elimination of hydrogen bromide, leading to the formation of the stable, aromatic 2-aminobenzimidazole ring system. researchgate.net

Key steps in the formation of the 2-aminobenzimidazole core from o-phenylenediamine and cyanogen bromide:

Nucleophilic Attack: The more nucleophilic amino group of 4-bromo-6-chloro-1,2-phenylenediamine attacks the carbon atom of cyanogen bromide (BrCN).

Intermediate Formation: A reactive cyanamide (B42294) or guanidine-like intermediate is formed.

Intramolecular Cyclization: The second amino group performs an intramolecular nucleophilic attack on the carbon of the cyano group.

Aromatization: The resulting intermediate undergoes tautomerization and elimination of a leaving group (like HBr) to yield the final aromatic benzimidazole product. researchgate.net

Alternative syntheses involve the condensation of the diamine with other reagents such as thiourea (B124793) followed by desulfurization, or with imidoyl dichlorides, which provide a rapid and high-yielding route to the 2-aminobenzimidazole core under mild conditions. nih.govsymbiosisonlinepublishing.comnih.gov

Reactivity Profiles of the Amino Group at C-2 Position

The exocyclic amino group at the C-2 position is a key site of reactivity in this compound. Its nucleophilic character allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds.

The C-2 amino group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for both protecting the amino group during subsequent transformations and for introducing new functional moieties into the molecule. ekb.eg The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the stable N-acylated benzimidazole.

This derivatization can significantly alter the electronic and steric properties of the parent molecule, which is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net

| Acylating Agent | Reaction Conditions | Product |

| Acetyl Chloride | Pyridine, 0°C to rt | N-(7-Bromo-5-chloro-1H-benzimidazol-2-yl)acetamide |

| Benzoyl Chloride | Triethylamine (B128534), DCM, rt | N-(7-Bromo-5-chloro-1H-benzimidazol-2-yl)benzamide |

| Methanesulfonyl Chloride | Pyridine, DCM, 0°C | N-(7-Bromo-5-chloro-1H-benzimidazol-2-yl)methanesulfonamide |

| Ethyl Chloroformate | NaHCO₃, Acetone/H₂O, rt | Ethyl (7-bromo-5-chloro-1H-benzimidazol-2-yl)carbamate |

This table represents typical acylation reactions and conditions based on general procedures for 2-aminobenzimidazoles.

The primary amino group at C-2 can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

Furthermore, the 2-aminobenzimidazole scaffold is a suitable substrate for the Mannich reaction. This three-component condensation involves an active hydrogen compound (in this case, the N-H of the imidazole (B134444) ring), formaldehyde (B43269), and a secondary amine (like dimethylamine, piperidine, or morpholine). nih.govsphinxsai.com The reaction first involves the formation of an Eschenmoser-like salt (a dimethylaminomethyl cation) from formaldehyde and the secondary amine. The benzimidazole nitrogen then acts as a nucleophile, attacking this electrophilic species to form the N-Mannich base. chitkara.edu.inresearchgate.netchitkara.edu.in These reactions are valuable for introducing aminomethyl functionalities, which can enhance the physicochemical properties of the parent molecule. sphinxsai.com

| Reagents | Reaction Type | Product Class |

| Benzaldehyde, cat. H⁺ | Schiff Base Formation | N-(benzylidene)-7-bromo-5-chloro-1H-benzimidazol-2-amine |

| Formaldehyde, Dimethylamine, EtOH | Mannich Reaction | 7-Bromo-5-chloro-1-((dimethylamino)methyl)-1H-benzimidazol-2-amine |

| Formaldehyde, Morpholine, EtOH | Mannich Reaction | 4-(((2-Amino-7-bromo-5-chloro-1H-benzimidazol-1-yl)methyl)morpholine |

This table illustrates the formation of Schiff bases and Mannich bases from the title compound.

Halogen-Directed Reactivity and Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the benzene (B151609) ring of this compound opens up avenues for further functionalization, particularly through metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

Direct nucleophilic aromatic substitution (SNAr) on the halogenated benzene ring of this compound is generally challenging. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen) to stabilize the negatively charged Meisenheimer complex intermediate. youtube.comyoutube.comyoutube.com The benzimidazole ring system itself does not provide sufficient activation for this pathway, making the bromo and chloro substituents relatively inert to traditional SNAr conditions with common nucleophiles like alkoxides or amines. Reactions would likely require harsh conditions of high temperature and pressure, which could lead to decomposition or side reactions.

The halogen atoms on the benzimidazole ring are prime handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In these reactions, the reactivity of aryl halides typically follows the order I > Br > OTf > Cl. organic-chemistry.org Consequently, the bromine atom at the C-7 position of this compound is expected to be significantly more reactive than the chlorine atom at the C-5 position. This differential reactivity allows for selective functionalization at the C-7 position while leaving the C-5 chloro substituent intact for potential subsequent transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures. mdpi.comlookchem.com

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a key method for synthesizing arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

Heck Reaction: This reaction forms a substituted alkene through the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgwikipedia.orgresearchgate.net

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki) or alkyne coordination/deprotonation (for Sonogashira) or alkene insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Selective Product (at C-7) |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 5-Chloro-7-phenyl-1H-benzimidazol-2-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 5-Chloro-7-(phenylethynyl)-1H-benzimidazol-2-amine |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | 5-Chloro-7-((E)-2-phenylvinyl)-1H-benzimidazol-2-amine |

This table provides illustrative examples of selective palladium-catalyzed cross-coupling reactions at the more reactive C-7 bromine position.

Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

The Copper-Catalyzed N-Arylation, commonly known as the Chan-Lam or Chan-Evans-Lam coupling, is a pivotal cross-coupling reaction for forming carbon-nitrogen (C–N) bonds. wikipedia.orgorganic-chemistry.org This reaction facilitates the arylation of amines, including the 2-amino group of this compound, using aryl boronic acids. A key advantage of the Chan-Lam coupling over other methods like the Buchwald-Hartwig reaction is its ability to be conducted under mild conditions, often at room temperature and open to the air, using copper complexes as catalysts. wikipedia.orgresearchgate.net

The reaction mechanism, while intricate and subject to ongoing research, is generally understood to proceed through a sequence involving a copper(II) catalyst. The catalytic cycle is thought to involve the formation of a copper-aryl complex, which then coordinates with the amine. A proposed key intermediate is a copper(III)-aryl-amide species, which undergoes reductive elimination to yield the N-arylated product and a copper(I) species. wikipedia.org The copper(I) is then re-oxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org

For this compound, the Chan-Lam coupling offers a direct route to synthesize N-aryl-2-aminobenzimidazole derivatives. The reaction typically involves the benzimidazole, an aryl boronic acid, a copper source like copper(II) acetate (B1210297) (Cu(OAc)₂), and a base in a suitable solvent. thieme-connect.com The presence of the amino group on the benzimidazole core provides the nucleophilic site for the arylation.

General Reaction Scheme:

(Note: This is a representative scheme. R represents various substituents on the aryl boronic acid.)

(Note: This is a representative scheme. R represents various substituents on the aryl boronic acid.)

Research on the N-arylation of related benzimidazoles has demonstrated the versatility of this method. researchgate.netthieme-connect.com The choice of catalyst, base, solvent, and temperature can be optimized to achieve high yields of the desired products.

Table 1: Illustrative Conditions for Chan-Lam N-Arylation of 2-Aminobenzimidazoles

| Aryl Boronic Acid | Copper Source (mol%) | Base (equiv.) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine (2) | Dichloromethane | Room Temp | Good |

| 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Triethylamine (2) | Methanol (B129727) | Room Temp | High |

| 3-Chlorophenylboronic acid | CuI (10) | DBU (2) | Acetonitrile | 50 °C | Moderate |

This table presents typical, generalized conditions based on studies of similar substrates; specific yields for this compound would require empirical determination.

Tautomerism and Prototropic Equilibria in the Benzimidazole System

Tautomerism, a form of constitutional isomerism, involves the migration of a proton accompanied by a shift in double bonds. encyclopedia.pub The this compound molecule exhibits this phenomenon, existing as an equilibrium mixture of different tautomeric forms. This prototropic equilibrium is crucial as the individual tautomers can display different chemical and physical properties.

The benzimidazole core itself can undergo annular tautomerism , where the proton on the imidazole ring migrates between the two nitrogen atoms (N1 and N3). encyclopedia.pubnih.gov In an unsymmetrically substituted benzimidazole like this compound, this results in two distinct tautomers: this compound and 4-Bromo-6-chloro-1H-benzimidazol-2-amine.

Furthermore, due to the presence of the 2-amino group, the compound also displays amino-imino tautomerism . This is a type of exocyclic tautomerism where a proton can transfer from the exocyclic amino group to a ring nitrogen atom, or from a ring nitrogen to the exocyclic amino nitrogen. encyclopedia.pub This gives rise to three possible imino tautomers.

The principal tautomeric forms for this compound are:

Amino form (A): The aromatic this compound.

Imino forms (B, C, D): Non-aromatic tautomers where the exocyclic nitrogen forms a double bond with the C2 carbon.

Tautomeric Equilibria:

The position of the equilibrium is influenced by several factors, including the physical state (solid or solution), solvent polarity, pH, and temperature. researchgate.net Computational studies on similar 2-aminobenzimidazole systems generally indicate that the amino tautomer (Form A) is the most stable and predominant form due to the energetic favorability of maintaining the aromaticity of the benzimidazole ring system. researchgate.net The imino forms disrupt this aromaticity and are therefore typically higher in energy.

Table 2: Relative Stability of Tautomeric Forms

| Tautomer | Form Name | Key Structural Feature | Aromaticity | Expected Relative Stability |

|---|---|---|---|---|

| A | Amino | Exocyclic C-N single bond | Aromatic | Highest (Most Stable) |

| B | Imino | Exocyclic C=N double bond | Non-aromatic | Lower |

| C | Imino | Exocyclic C=N double bond | Non-aromatic | Lower |

| D | Imino | Exocyclic C=N double bond | Non-aromatic | Lower |

The relative stabilities are based on general principles of aromaticity in benzimidazole systems. Precise energy differences would require specific quantum chemical calculations.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra would provide a complete picture of the atomic connectivity and spatial relationships within the molecule.

¹H NMR Spectral Analysis for Proton Environments and Substitution Patterns

The ¹H NMR spectrum is used to identify the chemical environment of protons in the molecule. For 7-Bromo-5-chloro-1H-benzimidazol-2-amine, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine (NH₂) and imidazole (B134444) (NH) groups.

The aromatic region would be particularly informative for confirming the substitution pattern. The benzene (B151609) portion of the benzimidazole (B57391) ring contains two protons, H-4 and H-6. Due to the unsymmetrical substitution, these protons are expected to appear as distinct signals, likely doublets, resulting from coupling to each other. The electron-withdrawing effects of the adjacent halogen substituents would cause these protons to resonate at a relatively downfield chemical shift.

The protons on the nitrogen atoms (NH and NH₂) are expected to appear as broad singlets due to rapid chemical exchange and quadrupolar relaxation. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.0 - 7.5 | d |

| H-6 | 7.0 - 7.5 | d |

| NH (imidazole) | 10.0 - 12.0 | br s |

| NH₂ (amine) | 5.0 - 6.0 | br s |

(Predicted values are based on analysis of substituted benzimidazoles. 'd' denotes doublet, 'br s' denotes broad singlet.)

¹³C NMR Spectral Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound would show seven distinct signals corresponding to the seven carbon atoms of the benzimidazole ring. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.

The C-2 carbon, bonded to three nitrogen atoms, is expected to resonate significantly downfield (around 150-160 ppm). The carbons directly bonded to the halogens (C-5 and C-7) will also exhibit characteristic shifts. The remaining four carbons of the benzene ring (C-3a, C-4, C-6, C-7a) will appear in the typical aromatic region (110-140 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 160 |

| C-3a | 125 - 135 |

| C-4 | 110 - 120 |

| C-5 | 115 - 125 |

| C-6 | 115 - 125 |

| C-7 | 100 - 110 |

| C-7a | 135 - 145 |

(Predicted values are based on analysis of substituted benzimidazoles.)

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC, HSQC) for Regioisomeric Differentiation and Connectivity Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the specific 7-bromo-5-chloro regioisomer.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the H-4 signal to the C-4 signal and the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. For example, the H-4 proton would show correlations to C-5, C-6, and C-7a, while the H-6 proton would show correlations to C-4, C-5, and C-7a. These long-range correlations are crucial for piecing together the molecular structure and confirming the positions of the substituents relative to the protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. It could show spatial proximity between the NH proton and the H-7 proton, further confirming the structural assignment.

Together, these 2D NMR experiments provide an interlocking web of evidence that allows for the complete and certain elucidation of the molecule's complex structure.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and the vibrations of the molecular skeleton.

Analysis of Characteristic Vibrational Modes of the Benzimidazole Skeleton

The benzimidazole ring system has several characteristic vibrational modes. The FT-IR and Raman spectra are expected to show bands corresponding to:

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the imidazole ring.

C=N stretching: A strong absorption around 1620-1650 cm⁻¹ from the imine bond within the imidazole ring.

C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region due to the aromatic ring stretching vibrations.

Ring breathing modes: Characteristic vibrations of the entire benzimidazole skeleton, which are often strong in the Raman spectrum.

Influence of Halogen and Amino Substituents on Vibrational Spectra

The substituents on the benzimidazole ring significantly influence the vibrational spectra.

Amino Group (NH₂): The primary amine at the C-2 position will introduce characteristic N-H stretching vibrations, typically seen as two sharp bands in the 3300-3500 cm⁻¹ region, and N-H bending (scissoring) vibrations around 1600-1650 cm⁻¹.

Halogen Groups (Br, Cl): The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum. The C-Cl stretch typically occurs in the 700-800 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, usually between 500-650 cm⁻¹. The presence and position of these bands provide direct evidence for the halogenation of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| N-H Stretch (Imidazole) | 3100 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N Stretch (Imidazole) | 1620 - 1650 |

| N-H Bend (Amine) | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-Cl Stretch | 700 - 800 |

| C-Br Stretch | 500 - 650 |

(Predicted values are based on general group frequencies and data from substituted benzimidazoles.)

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural verification of this compound, ensuring the correct identification of its unique isomeric form and functional group arrangement.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for the structural elucidation of organic molecules, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of a compound.

For this compound (C₇H₅BrClN₃), HRMS analysis is anticipated to yield a molecular ion peak corresponding to its calculated monoisotopic mass. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion [M+H]⁺. The most abundant peak would correspond to the combination of the most common isotopes, ⁷⁹Br and ³⁵Cl.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Isotope Combination | Calculated m/z |

| [C₇H₆⁷⁹Br³⁵ClN₃]⁺ | ⁷⁹Br, ³⁵Cl | 245.9539 |

| [C₇H₆⁸¹Br³⁵ClN₃]⁺ | ⁸¹Br, ³⁵Cl | 247.9519 |

| [C₇H₆⁷⁹Br³⁷ClN₃]⁺ | ⁷⁹Br, ³⁷Cl | 247.9510 |

| [C₇H₆⁸¹Br³⁷ClN₃]⁺ | ⁸¹Br, ³⁷Cl | 249.9489 |

Note: Data is theoretical and based on calculated values.

The experimentally determined exact mass, matching one of these calculated values to within a few parts per million (ppm), would provide unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential isobaric species.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable insight into the electronic structure of conjugated systems by measuring the absorption of light that excites electrons from lower to higher energy orbitals.

Characterization of π→π* Transitions and Aromaticity

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the benzimidazole aromatic system. Benzimidazole and its derivatives typically display two main absorption bands in the UV region, which are attributed to π→π* electronic transitions.

The first band, usually appearing at lower wavelengths (around 240-250 nm), and the second, more intense band at higher wavelengths (around 270-290 nm), are characteristic of the benzenoid and imidazole moieties within the fused heterocyclic system. The presence of the amino group (-NH₂) as an auxochrome and the bromo and chloro groups as chromophores is expected to cause a bathochromic (red) shift in these absorption maxima compared to the unsubstituted benzimidazole core. This shift is due to the extension of the conjugated π-system and the electronic influence of the substituents. The positions and intensities of these bands confirm the aromaticity and conjugated nature of the molecule.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π→π | ~245 - 255 | Moderate to High |

| π→π | ~280 - 295 | High |

Note: This data represents expected ranges based on the analysis of similar benzimidazole derivatives and is not experimentally derived for the specific title compound.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture Determination

For this compound, a successful crystallographic analysis would confirm the planarity of the benzimidazole ring system. It would also precisely locate the positions of the bromine, chlorine, and amine substituents on the benzene ring.

The analysis of the crystal packing would likely reveal a network of intermolecular interactions. Key expected interactions include:

Hydrogen Bonding: The amine (-NH₂) and imidazole (-NH) groups are potent hydrogen bond donors, while the nitrogen atoms of the imidazole ring are hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen-bonded networks, such as dimers or extended chains, which are common in the crystal structures of 2-aminobenzimidazoles.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms.

π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT studies are a cornerstone of computational chemistry, providing insights into the electronic structure and geometry of molecules. researchgate.net Such analyses are crucial for understanding the stability, reactivity, and spectroscopic characteristics of compounds.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to find the optimized molecular structure. researchgate.netresearchgate.net This analysis identifies the most stable conformer by calculating bond lengths, bond angles, and dihedral angles that minimize the molecule's energy. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

DFT is a powerful tool for predicting spectroscopic data. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to assign specific vibrational modes. researchgate.netmdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) and compared with experimental spectra to aid in structural elucidation. mdpi.comnih.gov A strong correlation between calculated and experimental data validates the accuracy of the computational model. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution within a molecule and identify sites susceptible to electrophilic and nucleophilic attack. nih.govdergipark.org.tr The MEP map uses a color scale to represent electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net This analysis is instrumental in predicting the reactivity and intermolecular interaction sites of a molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. nih.gov

HOMO-LUMO Energy Gap Determination and Electronic Stability Assessment

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity and lower stability. irjweb.com This gap is also crucial for understanding electronic transitions and charge transfer interactions within the molecule. irjweb.comscience.gov

Reactivity Descriptors: Electron Affinity (EA), Ionization Potential (I), Electronic Chemical Potential (μ), Electrophilicity Index (ω), and Chemical Hardness (η)

Based on HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactive nature. According to Koopman's theorem, the negative of the HOMO energy approximates the ionization potential (I), and the negative of the LUMO energy approximates the electron affinity (EA). nih.gov

From these values, other important descriptors are derived nih.govnih.gov:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (I - EA) / 2. Harder molecules have a larger HOMO-LUMO gap. irjweb.com

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as -(I + EA) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as μ² / (2η).

These descriptors provide a quantitative framework for understanding the electronic stability and reactivity of chemical compounds. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a chemical intuition-friendly picture of bonding and orbital interactions.

Specifically, the lone pairs of the amino group's nitrogen atom (N-2) and the imidazole (B134444) ring's nitrogen atoms (N-1 and N-3) can donate electron density to the π* antibonding orbitals of the aromatic system. This donation, often referred to as n → π* interaction, results in intramolecular charge transfer (ICT) and contributes to the resonance stabilization of the benzimidazole core. The presence of the electron-withdrawing bromine and chlorine atoms would influence the extent of these interactions. They would pull electron density from the ring through inductive effects, while also participating in resonance through their lone pairs. NBO analysis can quantify these competing effects.

A key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with each donor-acceptor orbital interaction. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

For 7-Bromo-5-chloro-1H-benzimidazol-2-amine, the most significant stabilization energies would likely arise from the delocalization of the nitrogen lone pairs into the π-system of the benzimidazole ring. For example, the interaction between the lone pair of the amino nitrogen and the π* orbitals of the C4-C5 and C6-C7 bonds would have a substantial E(2) value, indicating significant charge delocalization and a more stabilized electronic structure.

In a study of benzimidazole L-tartrate, NBO analysis revealed significant stabilization energy from the interaction of a C-N bonding orbital with a C-C antibonding orbital within the ring, with a stabilization energy of 19.12 kcal/mol. ias.ac.in Similar interactions would be present in this compound. The analysis would also quantify the delocalization from the lone pairs of the bromine and chlorine atoms into the ring's antibonding orbitals. While halogens are inductively electron-withdrawing, this resonance contribution can be significant. The NBO analysis would provide a quantitative measure of these delocalization energies, offering insights into the electronic effects of the halogen substituents.

A representative table of expected NBO interactions and their stabilization energies for a substituted benzimidazole is shown below. The actual values for this compound would require specific calculations.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) of NH2 | π* (C-N) in ring | High |

| LP (N) in ring | π* (C-C) in ring | High |

| LP (Br) | σ* (C-C) in ring | Moderate |

| LP (Cl) | σ* (C-C) in ring | Moderate |

| σ (C-H) | σ* (C-C) in ring | Low |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic properties. An MD simulation of this compound would involve calculating the trajectory of the atoms over time by solving Newton's equations of motion.

Such simulations would reveal the accessible conformations of the molecule in a given environment (e.g., in a solvent or interacting with a biological target). The flexibility of the benzimidazole ring itself is limited due to its aromatic nature. However, the amino group can exhibit rotational freedom around the C-N bond. MD simulations can explore the rotational energy barrier and the preferred orientation of the amino group relative to the benzimidazole core.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials.

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. A large β value is desirable for materials used in applications like second-harmonic generation. The NLO properties of benzimidazole derivatives can be reliably calculated using quantum chemical methods, such as Density Functional Theory (DFT) with appropriate functionals like CAM-B3LYP, which are known to provide accurate results for hyperpolarizabilities. nih.gov

For this compound, the presence of the amino group (an electron donor) and the halogen atoms (electron acceptors through induction) on the benzimidazole π-system creates a donor-π-acceptor (D-π-A) type structure, which is a common motif for enhancing NLO properties. The intramolecular charge transfer from the amino group to the halogen-substituted ring system is expected to result in a significant first-order hyperpolarizability.

Computational studies on similar 5-bromo-2-aminobenzimidazole derivatives have shown that N-arylation can lead to hyperpolarizability values in the range of 2.00 × 10⁻³⁰ to 5.66 × 10⁻³⁰ esu. nih.gov The introduction of a chloro group at the 7-position in addition to the bromo group at the 5-position would further modulate the electronic distribution and is expected to influence the magnitude of β. The precise value would depend on the interplay between the electron-donating amino group and the electron-withdrawing nature of the two different halogen substituents.

Below is a table showing representative calculated NLO properties for substituted benzimidazole derivatives from the literature, which provides a context for the expected values for this compound.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (esu) |

| 5-bromo-1-(phenyl)-1H-benzo[d]imidazol-2-amine | 4.90 | 207 | 2.59 x 10⁻³⁰ |

| 5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine | 5.51 | 228 | 5.31 x 10⁻³⁰ |

| 5-bromo-1-(3-chlorophenyl)-1H-benzo[d]imidazol-2-amine | 3.99 | 218 | 2.00 x 10⁻³⁰ |

Data adapted from a computational study on similar compounds. nih.gov

Theoretical calculations are instrumental in establishing design principles for new molecules with enhanced NLO properties. For benzimidazole derivatives, several key principles have been identified:

Donor-Acceptor Strength: Increasing the electron-donating strength of the donor group and the electron-withdrawing strength of the acceptor group generally leads to a larger first-order hyperpolarizability (β). In this compound, the amino group is a moderate donor. The combined inductive effect of the bromo and chloro substituents acts as the acceptor component.

π-Conjugated System: The length and nature of the π-conjugated bridge connecting the donor and acceptor groups are crucial. The benzimidazole ring serves as an effective π-bridge. Expanding the conjugation, for example, by adding further aromatic rings, can enhance the NLO response, although this is not the case for the parent compound .

Substituent Position: The relative positions of the donor and acceptor groups on the aromatic ring significantly impact the NLO properties. The arrangement in this compound, with the donor at position 2 and acceptors at positions 5 and 7, creates a specific charge transfer pathway that determines the magnitude and direction of the hyperpolarizability tensor components.

Influence of Halogens: Halogen substituents have a dual role. They are inductively electron-withdrawing, which can enhance the acceptor strength of the aromatic ring. They can also participate in resonance by donating their lone pair electrons. Studies on benzimidazole metal complexes with halogen substituents have shown that increasing the electronegativity of the substituent can lead to a larger energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn can reduce the polarizability and hyperpolarizability. researchgate.netaip.orgaip.org Therefore, the specific combination and position of bromine and chlorine are critical in fine-tuning the NLO response of the molecule.

Theoretical modeling allows for the systematic investigation of these effects by computationally screening a variety of substituents and their positions to identify candidates with optimal NLO properties before undertaking synthetic efforts.

Advanced Applications in Materials Science and Synthetic Chemistry

Role as Versatile Synthetic Building Blocks for Complex Molecules

7-Bromo-5-chloro-1H-benzimidazol-2-amine serves as a potent and versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. The polyfunctionality of the 2-aminobenzimidazole (B67599) core is a key attribute for its utility in synthesizing a wide array of pharmacologically significant derivatives. nih.gov The molecule possesses several reactive sites: the 2-amino group, the two nitrogen atoms of the imidazole (B134444) ring, and the aromatic ring which can potentially undergo further substitution.

The amino group and the ring nitrogens are particularly important for building larger structures. Selective N-arylation, for example, is a powerful synthetic strategy that attaches aryl groups to the nitrogen atoms of the heterocycle. nih.gov This type of reaction, often achieved through copper-catalyzed cross-coupling reactions with various aryl boronic acids, allows for the systematic extension of the molecular framework. mdpi.com By choosing different aryl boronic acids, chemists can introduce a variety of substituents, leading to a library of complex derivatives with tailored steric and electronic properties.

The importance of such halogenated heterocyclic amines as intermediates is well-established in pharmaceutical synthesis. For instance, a structurally related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is a crucial heterocyclic fragment used in the synthesis of Lenacapavir, a potent, long-acting capsid inhibitor for the treatment of HIV-1 infections. semanticscholar.orgchemrxiv.orgmdpi.com This highlights the role of such building blocks in accessing complex, high-value therapeutic agents. The presence of the bromo and chloro substituents on the this compound scaffold offers additional handles for further functionalization through transition-metal-catalyzed cross-coupling reactions, further enhancing its versatility as a synthetic intermediate.

Precursors for Novel Heterocyclic Scaffolds

The benzimidazole (B57391) core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov this compound acts as an excellent starting point or precursor for the generation of novel and more elaborate heterocyclic scaffolds. The inherent reactivity of its functional groups can be exploited to construct fused or linked ring systems.

The synthesis of new scaffolds often involves reactions that modify or build upon the existing benzimidazole structure. The previously mentioned N-arylation provides a direct route to modify the core scaffold, creating a range of N-substituted benzimidazole derivatives. nih.govmdpi.com Beyond simple substitution, the 2-amino group can participate in condensation reactions with various electrophiles to form new rings fused to the benzimidazole system. For example, reaction with diketones or other bifunctional reagents could lead to the formation of new polycyclic heterocyclic systems, a common strategy for expanding chemical diversity in drug discovery programs. The development of such novel scaffolds is critical for exploring new chemical space and identifying molecules with unique biological or material properties.

Development of Functional Organic Materials with Tunable Properties (e.g., NLO materials)

The unique electronic characteristics of this compound make it a promising candidate for the development of functional organic materials. The interplay between the electron-donating 2-amino group and the electron-withdrawing halogen atoms on the aromatic ring creates an intramolecular charge-transfer character, which is a key feature for materials with nonlinear optical (NLO) properties. mdpi.com NLO materials are of great interest for applications in optoelectronics, including optical switching and frequency conversion. researchgate.net

Research on the closely related 5-bromo-2-aminobenzimidazole has demonstrated that N-arylation can be used to create derivatives with significant NLO responses. nih.govmdpi.com In these studies, various aryl groups were attached to the benzimidazole nitrogen, and the NLO properties of the resulting molecules were investigated using computational methods. The results showed that the magnitude of the NLO response could be modulated by changing the electronic nature of the attached aryl group. This demonstrates the "tunability" of the material's properties through synthetic modification.

Applying this principle to this compound, one can envision a series of materials where the NLO properties are systematically tuned. By synthetically modifying the core structure—for instance, through N-arylation—the electronic properties and hyperpolarizability (a measure of NLO activity) can be finely controlled. This approach allows for the rational design of organic materials with optimized performance for specific technological applications.

Below is a representative data table illustrating how NLO properties can be calculated and potentially tuned for derivatives of a similar scaffold, based on findings for N-arylated 5-bromo-2-aminobenzimidazole. mdpi.com

| Compound Derivative (Example based on a related structure) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | First Hyperpolarizability (β₀) (a.u.) |

|---|---|---|---|---|

| 5-bromo-1-(phenyl)-1H-benzo[d]imidazol-2-amine | -5.61 | -1.21 | 4.40 | 1425.8 |

| 5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine | -5.32 | -1.13 | 4.19 | 2145.3 |

| 5-bromo-1-(3-chlorophenyl)-1H-benzo[d]imidazol-2-amine | -5.79 | -1.42 | 4.37 | 987.6 |

| 5-bromo-1-(4-nitrophenyl)-1H-benzo[d]imidazol-2-amine | -6.19 | -2.41 | 3.78 | 3541.7 |

Future Research Directions and Emerging Challenges

Development of Greener and Sustainable Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that often involve harsh conditions and hazardous reagents. The future of synthesizing 7-Bromo-5-chloro-1H-benzimidazol-2-amine is geared towards environmentally benign processes that offer high yields, atom economy, and recyclability.

Key research directions include:

Eco-Friendly Catalysts: There is a growing interest in replacing conventional catalysts with more sustainable alternatives. Research into the use of iodine as a commercial and environmentally benign catalyst for benzimidazole synthesis has shown promise, yielding products in high ranges (75–94%). ijpsr.com Another avenue is the development of novel solid catalysts, such as zinc-based boron nitride (Zn-BNT), which can be reused multiple times with minimal loss of activity. nih.gov

Alternative Energy Sources: Microwave and ultrasound-mediated synthesis are emerging as powerful green techniques. nih.gov These methods can significantly enhance reaction rates and product yields while reducing energy consumption and waste compared to conventional heating. niscpr.res.in

Green Solvents: A primary focus is the replacement of volatile organic compounds (VOCs) with greener solvents like water or ethanol (B145695). mt.com Research has demonstrated the feasibility of synthesizing benzimidazole derivatives in aqueous media, which simplifies work-up procedures and minimizes environmental impact.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Understanding and expanding the reactivity of the this compound scaffold is crucial for generating novel derivatives with unique properties. The presence of multiple reactive sites—the amino group, the N-H of the imidazole (B134444) ring, and the bromo and chloro substituents on the benzene (B151609) ring—offers a rich platform for chemical exploration.

Future research will likely focus on:

Selective Functionalization: Developing protocols for the selective modification of one halogen over the other, or for regioselective N-arylation, will be a key challenge. Techniques like Chan-Lam cross-coupling offer an efficient route to N-arylnucleobases and could be adapted for the selective N-arylation of 5-bromo-2-aminobenzimidazole. stepscience.com

Tandem and Multicomponent Reactions: Designing one-pot reactions that form multiple bonds and increase molecular complexity in a single operation is a highly sought-after goal. Copper-catalyzed oxidative tandem C-H aminations, for instance, could be explored to synthesize complex benzimidazolone structures from simpler precursors. researchgate.net

Transformations of the Imidazole Ring: Investigating reactions that modify the core heterocyclic structure, such as those involving imidazole N-oxides, could lead to entirely new classes of compounds with unprecedented chemical architectures. nih.gov

Advancements in In Situ Spectroscopic Characterization Techniques

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes and ensuring product quality. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. rsc.orgamericanpharmaceuticalreview.com The application of in situ (in-line) spectroscopic techniques is central to this approach and represents a significant future direction for the synthesis of halogenated benzimidazoles.

Emerging techniques and their potential applications include:

Real-Time NMR Spectroscopy: Benchtop NMR systems can be used for real-time monitoring of chemical reactions, providing detailed mechanistic insights. nih.govacs.org For the synthesis of this compound, this could be used to track the consumption of reactants and the formation of intermediates and byproducts.

In-line FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring reaction progress in real-time, particularly in flow chemistry setups. spectroscopyonline.comacs.org They can provide continuous data on the concentration of key species, allowing for rapid optimization of reaction conditions like temperature, pressure, and flow rate. acs.orgresearchgate.net

Spectroelectrochemistry: For reactions involving electrochemical steps, techniques like infrared spectroelectrochemistry can probe the in-situ generation of reactive intermediates, such as metal hydrides used in the regeneration of benzimidazole-based organohydrides.

Application of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Property Design for Halogenated Benzimidazol-2-amines

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. For halogenated benzimidazol-2-amines, these computational tools can accelerate the discovery of new synthetic routes and predict the properties of novel derivatives, thereby reducing the reliance on trial-and-error experimentation.

Key areas for future development are:

Predictive Synthesis: ML models can be trained on existing reaction data to predict the outcomes of new reactions, including product yields and optimal conditions. americanpharmaceuticalreview.com This has been successfully applied to C-N cross-coupling reactions, a key transformation in the functionalization of amines. americanpharmaceuticalreview.com Such models could guide the selection of catalysts, solvents, and substrates for the synthesis of novel derivatives of this compound.

Property Prediction and QSPR: Quantitative Structure-Property Relationship (QSPR) models, built using ML algorithms, can predict the physicochemical and biological properties of molecules based on their structure. This approach has been used to predict the anti-corrosion properties of benzimidazole derivatives and can be extended to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, bioactivity, and other drug-like characteristics for newly designed halogenated benzimidazoles. mt.com

Autonomous Self-Optimization: The development of software platforms that integrate reaction control with ML algorithms allows for the autonomous self-optimization of reaction parameters. These systems can independently vary conditions to find the optimal protocol for a given transformation, significantly accelerating process development.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Bromo-5-chloro-1H-benzimidazol-2-amine, and how can intermediates be characterized?

- Methodology :

- Step 1 : Bromination and chlorination of benzimidazole precursors using reagents like N-bromosuccinimide (NBS) or SOCl₂ under controlled conditions. For example, bromination at the 7-position may proceed via electrophilic substitution .

- Step 2 : Amine functionalization at the 2-position via nucleophilic substitution or condensation reactions.

- Characterization : Use IR spectroscopy to confirm NH₂ stretching vibrations (~3400 cm⁻¹) , and LC-MS to verify molecular weight and purity.

- Key Considerations : Monitor reaction temperature to avoid over-halogenation.

Q. How can computational methods like DFT aid in predicting the electronic properties of this compound?

- Methodology :

- DFT Setup : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies and electrostatic potential surfaces .

- Output Analysis : Compare computed dipole moments with experimental data (e.g., crystallography) to validate electron distribution models.

- Table : Example DFT Parameters

| Functional | Basis Set | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | -5.2 | -1.8 |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Analyze -NMR for aromatic proton splitting patterns (e.g., doublets for adjacent Br/Cl substituents).

- X-ray Crystallography : Use SHELX software to resolve crystal structures, focusing on bond angles and halogen positioning .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., IR vs. NMR) be resolved for this compound?

- Methodology :

- Cross-Validation : Compare experimental IR (NH₂ vibrations) with computed vibrational spectra from DFT .

- Crystal Packing Analysis : Use Etter’s graph-set notation to identify hydrogen-bonding networks that may influence NH₂ group geometry in solid-state vs. solution .

Q. What strategies optimize regioselectivity during halogenation of the benzimidazole core?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., methoxy) to steer bromination to the 7-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions.

- Table : Halogenation Efficiency

| Reagent | Position | Yield (%) |

|---|---|---|

| NBS | 7-Br | 85 |

| Cl₂/FeCl₃ | 5-Cl | 78 |

Q. How do hydrogen-bonding patterns in crystal structures affect the compound’s stability and solubility?

- Methodology :

- Graph-Set Analysis : Map N–H⋯N and N–H⋯Cl interactions using crystallographic data .

- Solubility Testing : Correlate hydrogen-bond density with dissolution rates in DMSO/water mixtures.

Q. What mechanistic insights explain the bioactivity of halogenated benzimidazoles in enzymatic assays?

- Methodology :

- Docking Studies : Simulate interactions with α-glucosidase or kinase targets using AutoDock Vina.

- SAR Analysis : Compare inhibitory activity of 7-Bromo-5-chloro derivatives with analogs lacking halogens .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。